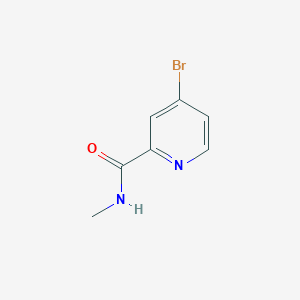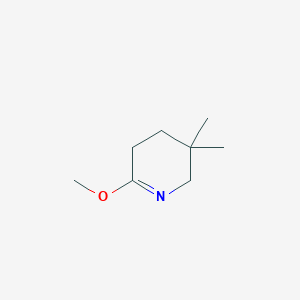
6-methoxy-3,3-dimethyl-2,3,4,5-tetrahydropyridine
描述
6-methoxy-3,3-dimethyl-2,3,4,5-tetrahydropyridine is an organic compound with the molecular formula C8H15NO It is a derivative of tetrahydropyridine, characterized by the presence of a methoxy group at the 6th position and two methyl groups at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3,3-dimethyl-2,3,4,5-tetrahydropyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethyl-2,3,4,5-tetrahydropyridine and methanol.
Methoxylation: The key step involves the introduction of a methoxy group at the 6th position. This can be achieved through a nucleophilic substitution reaction using methanol as the nucleophile and a suitable catalyst.
Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include:
Continuous Flow Reactors: These reactors allow for continuous production and better control over reaction parameters.
Catalysts: The use of efficient catalysts to enhance the reaction rate and selectivity.
Purification: Post-reaction purification steps such as distillation or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
6-methoxy-3,3-dimethyl-2,3,4,5-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: Can produce amines or alcohols.
科学研究应用
6-methoxy-3,3-dimethyl-2,3,4,5-tetrahydropyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurological pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 6-methoxy-3,3-dimethyl-2,3,4,5-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, such as neurotransmitter synthesis or degradation, leading to physiological effects.
相似化合物的比较
Similar Compounds
6-methoxy-2,3,4,5-tetrahydropyridine: Lacks the two methyl groups at the 3rd position.
3,3-dimethyl-2,3,4,5-tetrahydropyridine: Lacks the methoxy group at the 6th position.
6-methoxy-3,3-dimethyl-1,2,3,4-tetrahydropyridine: A structural isomer with different positioning of the double bond.
Uniqueness
6-methoxy-3,3-dimethyl-2,3,4,5-tetrahydropyridine is unique due to the combination of its methoxy and dimethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
属性
IUPAC Name |
6-methoxy-3,3-dimethyl-4,5-dihydro-2H-pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(2)5-4-7(10-3)9-6-8/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWQHWRGXRBYHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=NC1)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-methoxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2529748.png)
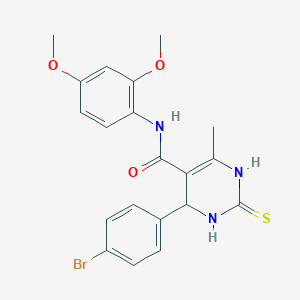

![1-allyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2529751.png)
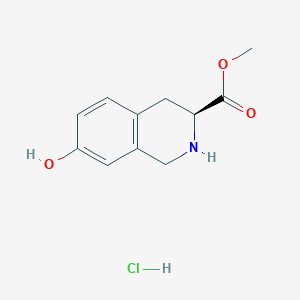
![2-(2H-1,3-benzodioxol-5-yloxy)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2529753.png)
![(4Z)-4-{[4-(dimethylamino)phenyl]methylidene}-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B2529756.png)
![2-Chloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2529760.png)
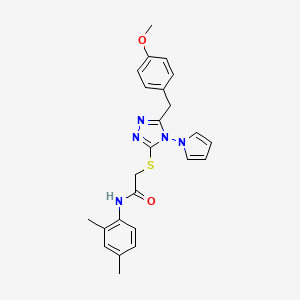
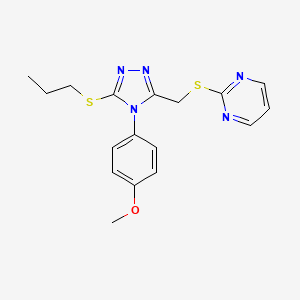
![N'-{[3-(trifluoromethyl)benzyl]oxy}-4-pyridinecarboximidamide](/img/structure/B2529765.png)
![2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}-N-(2-phenylethyl)acetamide](/img/structure/B2529766.png)
